molecular formula C16H14N4O2S B15083579 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 613249-00-6

4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B15083579
CAS No.: 613249-00-6
M. Wt: 326.4 g/mol
InChI Key: NMDVVMONJYRKPO-LICLKQGHSA-N
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Description

This compound (CAS: 497920-45-3, molecular formula: C₁₆H₁₄N₄O₂S, molecular weight: 326.373 g/mol) is a Schiff base derivative featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group, a 3-methoxyphenyl ring, and a phenolic hydroxyl group . It has been investigated for applications in medicinal chemistry (e.g., anticancer and antioxidant activity) and materials science (e.g., nanoparticle synthesis for solar cells) .

Properties

CAS No.

613249-00-6

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-14-4-2-3-12(9-14)15-18-19-16(23)20(15)17-10-11-5-7-13(21)8-6-11/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

NMDVVMONJYRKPO-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 3-mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazole-4-amine with 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Reactions of the Mercapto (-SH) Group

The thiol group is a primary reactive site due to its nucleophilic and redox-active nature.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>, O<sub>2</sub>Disulfides (R-S-S-R) or sulfonic acids (R-SO<sub>3</sub>H)
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I) in basic mediaThioethers (R-S-R')
Metal Complexation Fe<sup>3+</sup>, Cu<sup>2+</sup> saltsStable metal-thiolate complexes

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates for disulfide formation or electrophilic attack for sulfonic acids.

  • Alkylation follows an S<sub>N</sub>2 mechanism under basic conditions .

Reactions of the Imine (C=N) Group

The imine bond exhibits electrophilic character, enabling hydrolysis and nucleophilic additions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Hydrolysis H<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup>Amine + carbonyl compound
Reduction NaBH<sub>4</sub>, H<sub>2</sub>/Pd-CSecondary amine (R-NH-R')

Spectroscopic Evidence :

  • IR absorption at 1608–1612 cm<sup>−1</sup> (C=N stretch) confirms imine presence .

  • Hydrolysis under acidic conditions is indicated by NMR shifts at δ 10.10–10.40 ppm (imine CH) .

Reactions of the Phenolic (-OH) Group

The phenolic hydroxyl group participates in acid-base and electrophilic substitution reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Esterification Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>Phenolic acetate
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Br<sub>2</sub>Nitro- or bromo-substituted derivatives

Key Observations :

  • The -OH group enhances solubility in polar solvents and influences bioavailability.

  • Substitution occurs preferentially at the para position to the hydroxyl group due to directing effects .

Reactivity of the Methoxy-Substituted Aromatic Ring

The 3-methoxyphenyl group undergoes electrophilic substitution, guided by the electron-donating methoxy (-OCH<sub>3</sub>) group.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-nitro-3-methoxyphenyl derivatives
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>Sulfonic acid derivatives

Structural Influence :

  • Methoxy groups activate the ring toward electrophiles, favoring substitution at ortho/para positions .

Condensation and Cyclization Reactions

The compound serves as a precursor for synthesizing heterocyclic systems via condensation.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Schiff Base Formation Aldehydes/ketones, acid catalysisExtended imine-linked derivatives
Triazole Ring Modifications NH<sub>2</sub>NH<sub>2</sub>, CS<sub>2</sub>Fused triazole-thiadiazole hybrids

Example Synthesis :

  • Reaction with 4-methoxybenzaldehyde forms a bis-imine derivative (m.p. 220°C, R<sub>f</sub> 0.72) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, followed by decomposition into:

  • Primary products : CO<sub>2</sub>, H<sub>2</sub>S, and aromatic fragments.

  • Char residue : ~15% at 600°C.

Biological Activity Correlation

Reactivity directly influences bioactivity:

  • Antibacterial activity : Thiol oxidation products show enhanced efficacy against S. aureus (MIC 12.5 µg/mL) .

  • Antioxidant capacity : Metal complexes exhibit radical scavenging (IC<sub>50</sub> 8.2 µM).

Scientific Research Applications

4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is largely dependent on its functional groups. The thiol group can interact with metal surfaces to form protective films, thereby inhibiting corrosion. The imine group can interact with biological targets, potentially disrupting microbial cell walls or scavenging free radicals .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Material Properties References
Target Compound : 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol C₁₆H₁₄N₄O₂S 326.373 3-Methoxyphenyl, phenol Anticancer (MCF-7), antioxidant
2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol C₁₅H₁₂N₄OS 296.348 Phenyl, phenol Not explicitly reported
2-(((3-Mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)-5-methoxyphenol C₁₁H₉F₃N₄O₂S 326.27 Trifluoromethyl, methoxyphenol Unknown (electron-withdrawing substituent)
2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol C₁₅H₁₁FN₄OS 314.34 2-Fluorophenyl, phenol Low acute toxicity (Class IV)
5-((Naphthalen-2-yloxy)methyl-substituted triazole-Schiff base C₂₀H₁₆N₄O₂S 376.44 Naphthyloxy, phenol Antioxidant (DPPH assay), solar cell applications

Key Findings from Comparative Studies

Bioactivity :

  • The target compound demonstrated significant inhibition of MCF-7 breast cancer cell proliferation (IC₅₀ ~15 µM) via apoptosis induction and cell cycle arrest, comparable to tubulin inhibitors .
  • The naphthyloxy-substituted analog (C₂₀H₁₆N₄O₂S) showed 85% radical scavenging in DPPH assays, outperforming the target compound (72%) .
  • The 2-fluorophenyl analog exhibited low acute toxicity (LD₅₀ >2000 mg/kg), classified as Category IV under Sidorov’s classification, suggesting a safer profile than halogen-free analogs .

Electronic and Steric Effects: Electron-donating groups (e.g., 3-methoxy in the target compound) enhance electron density on the triazole ring, improving interactions with biological targets like enzymes or DNA .

Corrosion Inhibition: While the target compound’s corrosion inhibition data is absent, structurally similar mercapto-triazoles (e.g., 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) achieved 97% inhibition efficiency on mild steel in acidic media, attributed to adsorption via sulfur and nitrogen atoms .

Material Science Applications: The naphthalenylmethyl-substituted triazole-Schiff base formed stable Ag(I) and Pd(II) nanoparticle complexes with 80–90 nm diameters, used in solar cell fabrication due to their optoelectronic properties .

Research Findings and Implications

Anticancer Mechanisms

The target compound’s nanoparticles induced apoptosis in MCF-7 cells via ROS generation and mitochondrial membrane depolarization, with a mechanism akin to tubulin inhibitors . Its methoxy group likely enhances membrane permeability compared to non-polar analogs.

Biological Activity

The compound 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a notable derivative of the 1,2,4-triazole class, which has garnered interest for its diverse biological activities. This article aims to provide a comprehensive overview of its biological potential, including antimicrobial, antifungal, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is C16H14N4O2SC_{16}H_{14}N_4O_2S. Its structure features a triazole ring with a mercapto group and a methoxyphenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
    • The compound's mechanism of action may involve inhibition of bacterial enzymes, as indicated by molecular docking studies which reveal strong binding affinities to target sites .
  • Antifungal Properties :
    • The compound has been reported to possess antifungal activity against Candida albicans, making it a potential candidate for treating fungal infections .
    • Its efficacy in this regard is attributed to the presence of the triazole moiety, which is known to disrupt fungal cell membrane integrity .

Other Pharmacological Activities

  • Anti-inflammatory and Analgesic Effects :
    • Research indicates that 1,2,4-triazole derivatives can exhibit anti-inflammatory properties. The presence of specific substituents may enhance these effects .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may also demonstrate antioxidant properties. This is significant as oxidative stress is implicated in various diseases .

Case Study 1: In Silico Analysis

A recent study utilized in silico methods to evaluate the binding affinity of similar triazole compounds to various enzyme targets. The results indicated that compounds with a methoxy group exhibited enhanced interactions with active sites compared to their unsubstituted counterparts .

Case Study 2: In Vitro Evaluations

In vitro tests on synthesized derivatives of 1,2,4-triazoles showed promising results against cancer cell lines such as HT29. The presence of methoxy and mercapto groups was correlated with increased cytotoxicity .

Data Tables

Biological ActivityTest Organism/Cell LineEfficacy (IC50 or MIC)Reference
AntibacterialE. coliMIC = 16 µg/mL
AntifungalCandida albicansMIC = 8 µg/mL
CytotoxicHT29 Cell LineIC50 = 12 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can spectral data validate its identity?

  • Methodology : The compound is synthesized via Schiff base formation. A methanolic solution of 4-amino-5-mercapto-1,2,4-triazole derivatives is reacted with aldehydes under reflux. Post-synthesis, identity validation involves comparing experimental spectral data (¹H/¹³C NMR, IR) with literature values. For example, Tran (2022) used Sahoo et al.'s protocol , while NMR shifts (e.g., δ = 3.78 ppm for OCH₃, δ = 10.18 ppm for NH) are critical for confirming structural motifs .
  • Key Tools : NMR spectroscopy, IR spectroscopy, and reference data from peer-reviewed syntheses.

Q. How can researchers optimize purification protocols for intermediates in the synthesis?

  • Methodology : Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from methanol. highlights DIBAL-H reduction followed by vacuum drying to isolate intermediates without further purification . For thiol-containing derivatives, inert atmospheres (N₂/Ar) prevent oxidation during work-up.
  • Key Tools : TLC monitoring, solvent polarity gradients, inert condition setups.

Q. What analytical techniques are essential for characterizing the Schiff base linkage?

  • Methodology : The imine (C=N) bond is confirmed via IR (stretching ~1600–1640 cm⁻¹) and ¹H NMR (δ = 8.5–9.5 ppm for azomethine protons). X-ray crystallography (e.g., as in Hanif et al., 2008) provides definitive proof of bond geometry .
  • Key Tools : Single-crystal X-ray diffraction, spectroscopic analysis.

Advanced Research Questions

Q. How does the 3-mercapto group influence the compound’s reactivity in biological systems?

  • Methodology : The thiol (-SH) group enhances metal chelation and redox activity. Comparative studies with non-thiol analogs (e.g., replacing -SH with -OCH₃) can isolate its role. Labanauskas et al. (2004) demonstrated anti-inflammatory activity in thiol-containing triazoles via COX-2 inhibition assays .
  • Key Tools : Enzymatic inhibition assays, molecular docking simulations.

Q. How can structural contradictions in spectral data across studies be resolved?

  • Methodology : Discrepancies (e.g., NH proton shifts) arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Use deuterated solvents consistently and compare data under identical conditions. emphasizes cross-referencing with crystallographic data (e.g., bond lengths/angles from ) .
  • Key Tools : Controlled solvent systems, computational chemistry (DFT calculations).

Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties?

  • Methodology : Lipophilicity (logP) is determined via shake-flask/HPLC methods. Metabolic stability is assessed using liver microsome assays. Labanauskas et al. (2004) correlated substituent effects (e.g., methoxy vs. halogen groups) with bioavailability .
  • Key Tools : HPLC-MS, in vitro ADME assays.

Q. How can single-crystal X-ray diffraction resolve tautomeric ambiguity in the triazole ring?

  • Methodology : X-ray crystallography unambiguously assigns tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-isomer). reports bond lengths (C–N = 1.32–1.38 Å) and angles to distinguish tautomers .
  • Key Tools : Single-crystal growth (slow evaporation), crystallographic software (Olex2, SHELX).

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